molecular formula C21H26ClNO4S B2734550 N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1795456-33-5

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2734550
CAS No.: 1795456-33-5
M. Wt: 423.95
InChI Key: IHNPTZQZNTZSRR-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic small molecule of high interest in early-stage pharmacological research. This compound features a distinctive molecular structure combining a 3-chlorophenyl group, a methoxypropyl chain, and a phenylacetamide unit bearing an isopropylsulfonyl substituent. The sulfonyl group is a common motif in medicinal chemistry, often used to modulate molecular properties such as solubility and binding affinity, and can be found in compounds investigated for various therapeutic areas . Similarly, acetamide derivatives are frequently explored as key scaffolds in the development of potential therapeutic agents . Researchers utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or as a tool compound for probing biological pathways. Its primary value lies in chemical biology and drug discovery programs, where it may be screened for activity against specific cellular targets. As a research-grade chemical, it is strictly intended for use in laboratory studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO4S/c1-15(2)28(25,26)19-10-8-16(9-11-19)12-20(24)23-14-21(3,27-4)17-6-5-7-18(22)13-17/h5-11,13,15H,12,14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNPTZQZNTZSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20ClNO3S
  • Molecular Weight : 353.87 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
Molecular Weight353.87 g/mol
LogP (octanol-water partition coefficient)3.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of halogenated groups, such as chlorine, enhances lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The positioning and type of substituents on the phenyl rings significantly influence the compound's activity. For instance, the study highlighted that compounds with a para-substituted phenyl group exhibited higher antimicrobial activity due to optimal interactions with microbial targets .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial potential of newly synthesized N-substituted phenyl compounds.
    • Methodology : Quantitative structure-activity relationship (QSAR) models were employed alongside standard antimicrobial testing against various bacterial strains.
    • Findings : Compounds with specific substituents showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains.
  • QSAR Analysis :
    • Objective : To predict biological activity based on chemical structure.
    • Results : The analysis confirmed that lipophilicity and electronic properties of substituents are crucial for the efficacy of antimicrobial agents derived from chloroacetamides .

Comparison with Similar Compounds

Acetamide Backbone Modifications

The acetamide core is shared with several analogs but differs in substituent placement and functional groups:

Compound Name Substituents on Acetamide Key Structural Differences Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl and nitro groups at C4 and C2 of phenyl Lacks methoxypropyl chain; uses methylsulfonyl instead of isopropylsulfonyl
N-[5-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole ring and nitro-methoxybenzylthio group Heterocyclic integration (thiadiazole) alters electronic properties
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide Cyano-propenamide backbone; dual chloro-substituted phenyls Replaces sulfonyl group with cyano and propenamide

Chlorophenyl Substituents

Chlorinated aromatic rings are prevalent in bioactive compounds. Positional isomerism impacts activity:

Compound Name Chlorine Position Additional Functional Groups Reference
3-Chloro-N-phenyl-phthalimide C3 on phthalimide Phthalimide core (non-acetamide)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C4 on phenyl Nitro group introduces strong electron-withdrawing effects
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]acetamide C3 and C4 on quinoline Fluorine and cyano groups enhance binding specificity

Key Insight : The 3-chlorophenyl group in the target compound may confer steric and electronic effects distinct from para-substituted analogs (e.g., ), influencing receptor interactions.

Sulfonyl and Alkoxy Modifications

Sulfonyl groups and alkoxy chains modulate solubility and metabolic stability:

Compound Name Sulfonyl/Alkoxy Group Impact on Properties Reference
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide Methoxyphenyl Increased hydrophilicity vs. sulfonyl groups
CL316243 (Disodium Benzodioxole Derivative) Isopropylsulfonyl-like carboxylate Ionic character reduces cell permeability
N-(4-(Isopropylsulfonyl)Phenyl)Acetamide Derivatives Isopropylsulfonyl Enhances hydrophobic interactions in target binding N/A

Key Insight : The isopropylsulfonyl group in the target compound balances lipophilicity and steric bulk, contrasting with ionic groups (e.g., ) or smaller sulfonyl variants (e.g., ).

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can yield and purity be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with sulfonylation of the phenylacetamide precursor followed by methoxypropyl substitution. Key parameters include:

  • Catalysts: Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Solvents: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during sulfonylation to avoid side reactions .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxypropyl and isopropylsulfonyl groups). Compare shifts with similar acetamides (e.g., δ 2.1–2.5 ppm for methylene protons in methoxypropyl) .
  • IR: Look for characteristic peaks: ~1650 cm1^{-1} (amide C=O), ~1150 cm1^{-1} (sulfonyl S=O) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., torsion angles between chlorophenyl and acetamide moieties) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition: Test inhibition of COX-2 or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms for sulfonylation or methoxypropyl substitution?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to map transition states (e.g., sulfonylation via nucleophilic attack). Compare activation energies for different pathways .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
  • Density Functional Theory (DFT): Optimize geometries of intermediates and validate with experimental NMR/X-ray data .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

  • ADME Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
  • Structural Analog Comparison: Test derivatives with modified sulfonyl or methoxy groups to identify pharmacophores .
  • In Silico PK/PD Modeling: Use tools like GastroPlus to correlate in vitro IC50_{50} with predicted tissue distribution .

Q. What advanced crystallographic methods elucidate its solid-state behavior?

Methodological Answer:

  • Single-Crystal XRD: Resolve intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide and sulfonyl groups) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., π–π stacking between aromatic rings) using CrystalExplorer .
  • Variable-Temperature XRD: Monitor thermal expansion or phase transitions .

Q. How can reaction scalability be optimized without compromising yield?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for sulfonylation (residence time: 30–60 minutes, 70°C) to reduce byproducts .
  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst loading, stoichiometry) .
  • In-Line Analytics: Employ PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

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